[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide): is a heterocyclic compound that belongs to the class of bipyrroles. This compound is characterized by the presence of two pyrrole rings connected by a carbon-carbon bond at the 2,2’ positions, with each pyrrole ring substituted with a nonyl group and a carbothioamide group at the 5,5’ positions. The molecular formula of this compound is C28H46N4S2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) typically involves the following steps:
Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Introduction of Nonyl Groups: The nonyl groups can be introduced through a nucleophilic substitution reaction using nonyl halides and a suitable base.
Formation of Carbothioamide Groups: The carbothioamide groups can be formed by reacting the bipyrrole core with thiocarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and suitable bases like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bipyrroles with various functional groups.
Wissenschaftliche Forschungsanwendungen
N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) has several scientific research applications:
Wirkmechanismus
The mechanism of action of N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function . The specific pathways involved may vary depending on the biological context and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxamide: Similar structure but with carboxamide groups instead of carbothioamide groups.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Contains a bipyrazole core instead of a bipyrrole core.
Uniqueness
N5,N5’-Dinonyl-1H,1’H-[2,2’-bipyrrole]-5,5’-bis(carbothioamide) is unique due to the presence of both nonyl and carbothioamide groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
653575-27-0 |
---|---|
Molekularformel |
C28H46N4S2 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
N-nonyl-5-[5-(nonylcarbamothioyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carbothioamide |
InChI |
InChI=1S/C28H46N4S2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
BDXFFXVHOUGPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCNC(=S)C1=CC=C(N1)C2=CC=C(N2)C(=S)NCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.